molecular formula C14H27BO2 B2847282 2-(3,5-Dimethylcyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2306428-91-9

2-(3,5-Dimethylcyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B2847282
CAS RN: 2306428-91-9
M. Wt: 238.18
InChI Key: LNPLDQWYKSXELH-UHFFFAOYSA-N
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Description

The compound “2-(3,5-Dimethylcyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boron-containing organic compound. It likely contains a cyclohexyl ring, which is a six-membered ring of carbon atoms, and a dioxaborolane ring, which is a five-membered ring containing two oxygen atoms, one boron atom, and two carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound likely involves a 3,5-dimethylcyclohexyl group attached to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. The cyclohexyl group is a six-membered carbon ring, and the dioxaborolane group is a five-membered ring containing two oxygen atoms, one boron atom, and two carbon atoms .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, organoboron compounds are often used in Suzuki-Miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound with a halide or pseudohalide under the action of a palladium catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds like “2-(3,5-dimethylcyclohexyl)ethan-1-ol” are liquids at room temperature .

Scientific Research Applications

Palladium-Catalyzed Silaboration of Allenes

Research by Chang et al. (2005) presented a highly regio- and stereoselective method for synthesizing various 2-silylallylboronates from allenes using 2-(dimethylphenylsilanyl)-4,4,5,5-tetramethyl[1,3,2]dioxaborolane. This method is catalyzed by palladium complexes and initiated by organic iodides, demonstrating total regioselectivity and high E stereoselectivity. The method's utility extends to the synthesis of homoallylic alcohols, highlighting its significance in creating complex organic molecules with high precision (Chang, Rayabarapu, Yang, & Cheng, 2005).

Synthesis and Characterization of Polysiloxane Films

Cai and Weber (2004) described the synthesis of irregular tetra-branched star polysiloxanes via Pt-catalyzed hydrosilylation with unsaturated epoxides. This process involves modifying terminal Si–H bonds to yield polydimethylsiloxanes with unique properties, which upon irradiation, form crosslinked PDMS films. The study provides insights into the molecular weight, thermal stability, and surface properties of these polymers, offering potential applications in coatings and material science (Cai & Weber, 2004).

Asymmetric Simmons-Smith Cyclopropanation

Wang, Liang, and Yu (2011) investigated the mechanism and origins of stereoselectivity in the asymmetric Simmons-Smith cyclopropanation using Charette chiral dioxaborolane ligand. Their density functional theory (DFT) calculations revealed key factors influencing enantioselectivity and provided a deeper understanding of this crucial reaction in organic synthesis. This research offers valuable insights for designing more efficient and selective catalytic processes (Wang, Liang, & Yu, 2011).

Enantioselective Conjugate Silyl Additions

Lee and Hoveyda (2010) developed an efficient Cu-catalyzed protocol for enantioselective addition of a dimethylphenylsilanyl group to a broad range of unsaturated carbonyls. This method, utilizing commercially available CuCl and a monodentate imidazolinium salt, enables the synthesis of enantiomerically enriched beta-silylcarbonyls, demonstrating its utility in creating complex organic molecules with high enantioselectivity (Lee & Hoveyda, 2010).

Mechanism of Action

Mode of Action

The mode of action of this compound is currently unknown . It’s crucial to understand how the compound interacts with its targets and the resulting changes to predict its potential applications.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

Future Directions

The future directions for this compound could involve its use in the synthesis of other complex organic compounds. Organoboron compounds are particularly useful in organic synthesis, so this compound could have potential applications in that area .

properties

IUPAC Name

2-(3,5-dimethylcyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27BO2/c1-10-7-11(2)9-12(8-10)15-16-13(3,4)14(5,6)17-15/h10-12H,7-9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPLDQWYKSXELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC(CC(C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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